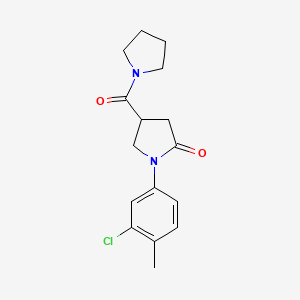

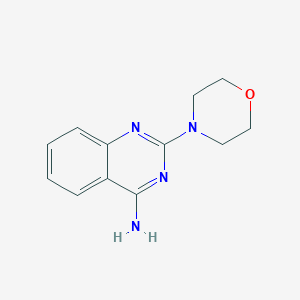

![molecular formula C18H20N4O B5505782 (1S*,2S*)-2-[(5-苯基吡唑并[1,5-a]嘧啶-7-基)氨基]环己醇](/img/structure/B5505782.png)

(1S*,2S*)-2-[(5-苯基吡唑并[1,5-a]嘧啶-7-基)氨基]环己醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyrazolopyrimidines often involves multi-step chemical reactions, including functional group transformations and cyclization processes. For instance, cyanoacetylation and subsequent cyclization have been used to synthesize derivatives of pyrazolo[3,4-d]pyrimidin-6-yl acetonitriles, showcasing the complexity and versatility of synthetic strategies for such compounds (Salaheldin, 2009).

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidines and related compounds is characterized by NMR spectroscopy and X-ray diffraction analysis. These techniques confirm the regioselectivity of the reactions and the structural integrity of the synthesized molecules, providing detailed insights into their molecular frameworks (Quiroga et al., 1999).

Chemical Reactions and Properties

Compounds within this chemical class participate in various chemical reactions, highlighting their reactivity and potential utility in synthetic chemistry. For example, the formation of 3-formylpyrazolo[1,5-a]pyrimidines through cyclocondensation and formylation reactions indicates the ability to introduce functional groups that can lead to further chemical modifications and the synthesis of novel fluorophores (Castillo et al., 2018).

Physical Properties Analysis

While specific data on the physical properties of "(1S*,2S*)-2-[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclohexanol" are not readily available, related compounds exhibit interesting photophysical properties. Some pyrazolo[1,5-a]pyrimidines have demonstrated significant fluorescence, suggesting potential applications as fluorescent probes (Castillo et al., 2018).

科学研究应用

磷酸二酯酶抑制剂用于认知功能障碍治疗:

- Li 等人 (2016) 的一项研究重点关注多种 3-氨基吡唑并[3,4-d]嘧啶酮的设计和合成,它们是磷酸二酯酶 1 (PDE1) 抑制剂。其中一种临床候选药物 (6aR,9aS)-2-(4-(6-氟吡啶-2-基)苄基)-5-甲基-3-(苯基氨基)-5,6a,7,8,9,9a-六氢环戊[4,5]咪唑并[1,2-a]吡唑并[4,3-e]嘧啶-4-(2H)-酮磷酸酯 (ITI-214) 对 PDE1 表现出有效的抑制效力,目前正处于 I 期临床开发阶段,用于治疗与精神分裂症和阿尔茨海默病等疾病相关的认知缺陷。 (Li 等人,2016)

抗炎和镇痛活性:

- Badawey 和 El-Ashmawey (1998) 的研究调查了新型 1-(嘧啶-2-基)-3-吡唑啉-5-酮和 2-(嘧啶-2-基)-1,2,4,5,6,7-六氢-3H-吲唑-3-酮的抗炎活性。某些化合物表现出优异的抗炎活性,以及良好的镇痛和解热活性,在某些剂量下超过了参考药物的疗效。 (Badawey 和 El-Ashmawey,1998)

环磷酸鸟苷磷酸二酯酶抑制活性:

- Dumaitre 和 Dodic (1996) 描述了一系列 6-苯基吡唑并[3,4-d]嘧啶酮,作为 cGMP 特异性 (V 型) 磷酸二酯酶的特异性抑制剂。他们评估了这些化合物对酶促和细胞活性的影响,以及体内口服降压活性,显示出显着的疗效和良好的代谢稳定性。 (Dumaitre 和 Dodic,1996)

非溃疡性抗炎药:

- Auzzi 等人 (1983) 合成了吡唑并[1,5-a]嘧啶并研究了它们的抗炎特性。他们发现 4-乙基-4,7-二氢-2-苯基吡唑并[1,5-a]嘧啶-7-酮显示出比参考药物更高的活性和更好的治疗指数,同时没有溃疡活性。 (Auzzi 等人,1983)

吡唑并[3,4-d]嘧啶类似物的抗病毒活性:

- Saxena 等人 (1990) 的研究涉及合成桑吉霉素和东洋霉素的类似物,它们是吡唑并[3,4-d]嘧啶衍生物,并评估了它们的抗病毒活性。他们发现某些化合物对人类巨细胞病毒和 1 型单纯疱疹病毒表现出有效的活性。 (Saxena 等人,1990)

作用机制

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action. If this compound is intended to be a drug or a ligand for a particular biological target, its mechanism of action would depend on how it interacts with that target .

安全和危害

Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. As with any chemical substance, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices .

未来方向

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications. If this compound shows promising biological activity, it could be studied as a potential therapeutic agent .

属性

IUPAC Name |

(1S,2S)-2-[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O/c23-16-9-5-4-8-14(16)20-18-12-15(13-6-2-1-3-7-13)21-17-10-11-19-22(17)18/h1-3,6-7,10-12,14,16,20,23H,4-5,8-9H2/t14-,16-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUZEVFNCXCUSN-HOCLYGCPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC2=CC(=NC3=CC=NN32)C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)NC2=CC(=NC3=CC=NN32)C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5505700.png)

![6-({[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5505720.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B5505726.png)

![4-methyl-2-(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}phenoxy)pyrimidine](/img/structure/B5505734.png)

![2-[3-(1,3-benzodioxol-5-yl)propanoyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5505736.png)

![N-1,3-benzodioxol-5-yl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5505740.png)

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B5505775.png)

![N-[2-(dimethylamino)ethyl]-3-(2-pyrimidinyloxy)benzamide](/img/structure/B5505787.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(phenoxyacetyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5505807.png)